molecular formula C16H25N5O B4463433 1-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}propan-1-one

1-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}propan-1-one

Cat. No.: B4463433
M. Wt: 303.40 g/mol
InChI Key: UATPEXZSPYQLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}propan-1-one is a complex organic compound featuring a pyrrolidine ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}propan-1-one typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Synthesis of the Pyrimidine Ring: This often involves condensation reactions between amidines and β-dicarbonyl compounds.

    Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the pyrrolidine, pyrimidine, and piperazine rings under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1- (6-Methyl-2- (phenylamino)pyrimidin-4-yl)propan-2-one
  • N- [4- (1-Methyl-1H-pyrazol-4-yl)benzyl]-6- {7- [3- (1-pyrrolidinyl)propoxy]imidazo [1,2-a]pyridin-3-yl}-4-pyrimidinamin

Uniqueness

1-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}propan-1-one is unique due to its specific combination of pyrrolidine, pyrimidine, and piperazine rings, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for drug discovery and development, offering potential advantages over similar compounds in terms of efficacy, selectivity, and pharmacokinetics.

Properties

IUPAC Name

1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-3-16(22)21-10-8-20(9-11-21)15-12-14(17-13(2)18-15)19-6-4-5-7-19/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATPEXZSPYQLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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